2-Isopropoxy-5-methylpyridine
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Overview
Description
2-Isopropoxy-5-methylpyridine is an organic compound belonging to the pyridine family It is characterized by the presence of an isopropoxy group at the second position and a methyl group at the fifth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropoxy-5-methylpyridine typically involves the alkylation of 5-methylpyridine with isopropyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions: 2-Isopropoxy-5-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into the corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are effective.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Amine derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
2-Isopropoxy-5-methylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Isopropoxy-5-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The isopropoxy group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
- 2-Isopropoxy-3-methylpyridine
- 2-Isopropoxy-4-methylpyridine
- 2-Isopropoxy-6-methylpyridine
Comparison: 2-Isopropoxy-5-methylpyridine is unique due to the specific positioning of the isopropoxy and methyl groups, which can influence its reactivity and binding properties. Compared to its isomers, it may exhibit different chemical and biological activities, making it a valuable compound for targeted applications.
Properties
IUPAC Name |
5-methyl-2-propan-2-yloxypyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7(2)11-9-5-4-8(3)6-10-9/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSBBFNGBXWXIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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